This group can participate in a chemical reaction known as click chemistry. Click chemistry is a powerful tool for researchers because it is highly specific and efficient [National Institute of General Medical Sciences. Click Chemistry. ].
This group can react with amine groups, which are present in many biological molecules [LibreTexts. Carboxylic Acids. ].
These properties make Azido-PEG5-CH2CO2H useful in various scientific research applications, including:
Researchers can attach Azido-PEG5-CH2CO2H to both an antibody and a drug molecule. The azide group can then be used to link the antibody and drug together via click chemistry [MedChemExpress.com. Azido-PEG5-CH2CO2H | PROTAC/ADC Linker. ]. This creates a targeted therapy where the drug is delivered specifically to cells recognized by the antibody.
These molecules are designed to degrade specific proteins within a cell. Azido-PEG5-CH2CO2H can be used as a linker component in a PROTAC, connecting a molecule that targets a protein of interest to another molecule that recruits cellular machinery to degrade that protein [MedChemExpress.com. Azido-PEG5-CH2CO2H | PROTAC/ADC Linker. ].
Azido-PEG5-CH2CO2H can be used to link various biomolecules together due to its reactive groups. This allows researchers to create novel probes for imaging or drug delivery applications [BroadPharm. Azido-PEG5-CH2CO2H, 217180-81-9. ].
Azido-PEG5-CH2CO2H is a specialized compound that combines a polyethylene glycol (PEG) backbone with an azide functional group and a carboxylic acid group. This compound is particularly noted for its utility in bioconjugation and click chemistry, where it serves as a versatile linker due to its hydrophilic nature and ability to form stable triazole bonds through reactions with alkynes. The presence of the carboxylic acid group enhances its reactivity and solubility in aqueous environments, making it suitable for various biochemical applications .
The primary reaction involving Azido-PEG5-CH2CO2H is the click chemistry reaction, specifically the formation of 1,2,3-triazoles. This occurs when the azide group reacts with an alkyne, leading to a stable triazole linkage. The reaction can be represented as follows:
This reaction is highly efficient and produces minimal by-products, making it advantageous for use in drug development and biomolecule modification .
Azido-PEG5-CH2CO2H exhibits significant biological activity due to its ability to facilitate the attachment of therapeutic agents to biomolecules. This property is particularly valuable in the context of antibody-drug conjugates (ADCs), where it serves as a linker that connects cytotoxic drugs to antibodies. The compound's hydrophilicity contributes to improved solubility and circulation time in biological systems, enhancing the efficacy of drug delivery systems .
The synthesis of Azido-PEG5-CH2CO2H typically involves the following steps:
These methods ensure high purity and yield, which are critical for subsequent applications in bioconjugation .
Azido-PEG5-CH2CO2H has a wide range of applications, including:
Studies on Azido-PEG5-CH2CO2H have demonstrated its effectiveness in forming stable conjugates with various biomolecules. Interaction studies often focus on:
These studies highlight the compound's potential for improving therapeutic outcomes in clinical settings .
Azido-PEG5-CH2CO2H is part of a broader class of azide-functionalized PEG compounds that share similar structural features but differ in their terminal functional groups or molecular weights. Here are some comparable compounds:
Compound Name | Functional Groups | Unique Features |
---|---|---|
Azido-PEG5-NHS | NHS ester | Reactive towards amines for bioconjugation |
Azido-PEG5-methyl ester | Methyl ester | Provides hydrophobicity for certain applications |
Azido-PEG5-Hydrazide | Hydrazide | Useful for specific bioconjugation strategies |
Azido-PEG5-PFP ester | PFP ester | Reactive towards amines and alcohols |
The uniqueness of Azido-PEG5-CH2CO2H lies in its combination of hydrophilicity from the PEG backbone and reactivity from both the azide and carboxylic acid groups, allowing for versatile applications in both research and therapeutic contexts .
Azido-PEG5-CH2CO2H represents a bifunctional polyethylene glycol derivative with the molecular formula C12H23N3O7 and a molecular weight of 321.33 g/mol [1] [2] [3]. The compound features a linear architecture comprising three distinct functional domains: an azide group, a pentaethylene glycol spacer, and a terminal carboxylic acid moiety [7] [8]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 17-azido-3,6,9,12,15-pentaoxaheptadecanoic acid, reflecting its systematic chemical structure [5].
The molecular structure exhibits an extended chain conformation with a contour length of approximately 50-60 Angstroms when fully extended [17]. The compound maintains high purity levels, typically exceeding 95-98% as determined by high-performance liquid chromatography analysis [2] [5] [7]. The chemical structure can be represented by the Simplified Molecular-Input Line-Entry System notation: O(CCOCCOCC(=O)O)CCOCCOCCN=[N+]=[N-] [1] [3].
The azide functional group (-N3) in Azido-PEG5-CH2CO2H exhibits a linear geometry with three nitrogen atoms arranged in an almost linear configuration [9] [11]. The azide moiety displays two primary resonance structures: R-N=N=N and R-N-N≡N, which explain the distinctive chemical and physical behavior of the azide group [11]. The nitrogen-nitrogen bond lengths vary within the azide structure, with the terminal N-N bond exhibiting partial triple bond character [9].
The azide group demonstrates exceptional stability under physiological conditions while maintaining high reactivity toward specific functional groups [11] [14]. The functional group possesses a characteristic stretching frequency in infrared spectroscopy at approximately 2100 cm⁻¹, which serves as a diagnostic feature for compound identification [9]. The azide nitrogen atoms carry formal charges, with the central nitrogen bearing a positive charge and the terminal nitrogens sharing the negative charge through resonance stabilization [9] [10].
The pentaethylene glycol backbone consists of five repeating ethylene oxide units with the general structure -(CH2CH2O)5- [17] [18]. This polyether backbone adopts a highly flexible conformation due to the presence of multiple rotatable bonds, with a total of 17 rotatable bonds contributing to conformational freedom [1]. The PEG5 segment exhibits a persistence length of approximately 4 Angstroms, indicating significant chain flexibility [45].
The backbone architecture features alternating carbon-carbon and carbon-oxygen bonds, creating a hydrophilic spacer that enhances water solubility [17] [21]. Each ethylene glycol unit can accommodate two water molecules through hydrogen bonding interactions, significantly increasing the hydrodynamic radius of the molecule [19]. The PEG5 chain demonstrates amphiphilic properties, being soluble in both aqueous and organic media [22] [23].
The conformational dynamics of the PEG5 backbone allow for extensive intramolecular and intermolecular interactions [39] [43]. Molecular dynamics simulations reveal that PEG chains exhibit rapid conformational interconversion with correlation times on the order of nanoseconds [40] [43]. The backbone flexibility enables the molecule to adopt various conformations in solution, from extended to more compact coiled structures [44].
The terminal carboxylic acid group (-COOH) represents a composite functional group consisting of a carbonyl group (C=O) bonded to a hydroxyl group (-OH) on the same carbon atom [24] [26]. This functional arrangement creates a distinctive chemical environment characterized by both electrophilic and nucleophilic character [25]. The carboxylic acid exhibits a pKa value typical of aliphatic carboxylic acids, approximately 4.2-4.8, indicating moderate acidity [24].
The carboxyl group demonstrates resonance stabilization upon deprotonation, with the negative charge delocalized across both oxygen atoms [24]. This stabilization contributes to the acidic character of the functional group and influences its reactivity patterns [25]. The carbon-oxygen bonds in the carboxylate anion exhibit partial double-bond character due to resonance effects [24].
The spatial positioning of the carboxylic acid at the chain terminus provides accessibility for chemical modifications and coupling reactions [27]. The functional group readily participates in various activation chemistries, forming reactive intermediates suitable for amide bond formation with primary and secondary amines [28] [29].
Azido-PEG5-CH2CO2H demonstrates excellent water solubility, with reported solubility exceeding 100 mg/mL in aqueous media [32]. The compound exhibits enhanced solubility in water compared to shorter PEG analogs due to the optimal balance between hydrophilic and lipophilic segments . In dimethyl sulfoxide, the compound achieves solubility of approximately 311.21 mM (~100 mg/mL) [1].
The solubility profile extends to various organic solvents, including dichloromethane, ethanol, and acetonitrile [35] [36]. The compound shows good compatibility with polar aprotic solvents commonly used in bioconjugation reactions [22]. The amphiphilic nature of the PEG5 backbone contributes to solubility in both polar and moderately nonpolar solvents [21] [23].
Solvent | Solubility | Temperature |
---|---|---|
Water | >100 mg/mL | 20°C |
Dimethyl sulfoxide | ~311 mM | 20°C |
Dichloromethane | Soluble | 20°C |
Ethanol | Soluble | 20°C |
Acetonitrile | Soluble | 20°C |
The temperature dependence of solubility follows typical patterns for PEG derivatives, with increased solubility at elevated temperatures [35] [38]. The compound maintains stability and solubility across a wide pH range, making it suitable for various biological and synthetic applications [32].
Azido-PEG5-CH2CO2H exhibits remarkable chemical stability under ambient conditions when stored at -20°C with protection from light [1] [5]. The compound demonstrates resistance to hydrolysis under neutral and mildly acidic conditions, with the ether linkages in the PEG backbone showing particular stability [19]. The azide functional group maintains integrity under physiological conditions but may undergo slow decomposition at elevated temperatures above 60°C [9].
The degradation kinetics of PEG derivatives follow first-order kinetics with respect to polymer concentration [19]. The primary degradation pathway involves oxidative cleavage of ether bonds in the presence of oxygen and elevated temperatures [35]. The compound shows enhanced stability in inert atmospheres, with minimal degradation observed over extended storage periods [1] [5].
Parameter | Value | Conditions |
---|---|---|
Storage temperature | -20°C | Light protected |
pH stability range | 4.0-9.0 | Aqueous solution |
Thermal stability | <60°C | Under nitrogen |
Shelf life | >2 years | Proper storage |
The azide group demonstrates photosensitivity, requiring protection from direct sunlight during storage and handling [5]. Degradation products primarily consist of lower molecular weight PEG fragments and nitrogen gas from azide decomposition [9]. The carboxylic acid functionality remains stable across the pH range typically encountered in biological systems [24].
The molecular weight of Azido-PEG5-CH2CO2H is precisely defined at 321.33 g/mol due to its discrete oligomeric structure [1] [2] [3]. Unlike higher molecular weight PEG polymers, this pentaethylene glycol derivative exhibits monodisperse characteristics with a polydispersity index approaching unity [47] [48]. Mass spectrometric analysis reveals a narrow molecular weight distribution with minimal oligomer impurities [49].
The exact mass determined by high-resolution mass spectrometry is 321.153 atomic mass units [1]. The molecular weight distribution analysis by gel permeation chromatography shows a single sharp peak with no detectable higher or lower molecular weight species when purity exceeds 95% [47]. The discrete nature of the PEG5 chain eliminates the polydispersity concerns associated with longer PEG polymers [19].
Parameter | Value | Method |
---|---|---|
Molecular weight | 321.33 g/mol | Calculated |
Exact mass | 321.153 amu | HR-MS |
Polydispersity index | ~1.00 | GPC |
Heavy atom count | 22 | Structural analysis |
The monodisperse nature of Azido-PEG5-CH2CO2H provides advantages in pharmaceutical applications where reproducible properties are essential [19]. The defined molecular weight enables precise stoichiometric calculations in synthetic procedures and ensures consistent performance in bioconjugation applications [48].
The azide functional group in Azido-PEG5-CH2CO2H participates in highly selective bioorthogonal reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) [11] [13] [16]. The CuAAC reaction proceeds through a copper(I)-catalyzed mechanism involving coordination of both azide and alkyne substrates to the metal center, followed by metallacycle formation and reductive elimination to yield 1,2,3-triazole products [13] [16].
The azide group demonstrates exceptional nucleophilicity, ranking among the most nucleophilic species in aqueous media [14]. The reaction mechanism involves initial nucleophilic attack by the terminal nitrogen on electrophilic centers, followed by nitrogen extrusion in many cases [9] [12]. The 1,3-dipolar character of the azide enables participation in cycloaddition reactions with alkenes and alkynes [11] [15].
Reaction Type | Mechanism | Products | Conditions |
---|---|---|---|
CuAAC | Copper catalysis | 1,2,3-triazole | Cu(I), aqueous |
SPAAC | Strain promotion | 1,2,3-triazole | Catalyst-free |
Nucleophilic substitution | SN2 mechanism | Alkyl azides | Polar aprotic |
Reduction | Hydride addition | Primary amines | Bu3SnH or TCEP |
The strain-promoted reaction with cyclooctynes proceeds without metal catalysis, making it particularly suitable for biological applications [11] [16]. The reaction kinetics are second-order, with rate constants typically ranging from 10⁻² to 10⁻¹ M⁻¹s⁻¹ depending on the alkyne partner [13]. The azide group shows remarkable selectivity, reacting preferentially with alkynes over other functional groups present in complex biological mixtures [14].
The carboxylic acid functionality in Azido-PEG5-CH2CO2H requires activation for efficient amide bond formation due to the inherent stability of the carboxylate anion [28] [29]. Common activation strategies include the use of carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-dicyclohexylcarbodiimide (DCC) [51] [52]. These reagents facilitate formation of reactive O-acylisourea intermediates that readily couple with primary and secondary amines [53].
The activation mechanism proceeds through initial protonation of the carbodiimide followed by nucleophilic attack by the carboxylate anion [53]. The resulting O-acylisourea intermediate exhibits enhanced electrophilicity toward amine nucleophiles [51]. Alternative activation strategies include the use of (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) [29] [51].
Activating Reagent | Mechanism | Intermediate | Coupling Time |
---|---|---|---|
EDC/HOBt | Carbodiimide | O-acylisourea | 2-24 hours |
DCC/DMAP | Carbodiimide | O-acylisourea | 4-48 hours |
PyBOP | Phosphonium | Active ester | 30 min-4 hours |
HATU | Uronium | Active ester | 30 min-2 hours |
The choice of activation chemistry depends on the specific amine substrate and reaction conditions [29]. Sterically hindered or electron-deficient amines may require more reactive coupling reagents or extended reaction times [51]. The presence of additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress side reactions and improve coupling efficiency [52].
The PEG5 backbone in Azido-PEG5-CH2CO2H exhibits remarkable conformational flexibility due to the presence of multiple rotatable bonds and low rotational barriers [39] [42]. Molecular dynamics simulations reveal rapid interconversion between different conformational states with correlation times on the order of 1-10 nanoseconds [40] [43]. The chain adopts a random coil conformation in aqueous solution with occasional formation of more compact structures through intramolecular hydrogen bonding [44].
The conformational dynamics are influenced by solvent environment, with more extended conformations favored in good solvents and more compact structures in poor solvents [41]. The presence of water molecules coordinated to the ether oxygens stabilizes extended conformations and increases the effective hydrodynamic volume [19] [44]. Temperature effects on chain dynamics follow Arrhenius behavior with activation energies typically ranging from 10-20 kJ/mol [42].
Parameter | Value | Solvent | Temperature |
---|---|---|---|
Persistence length | ~4 Å | Water | 298 K |
End-to-end distance | 15-25 Å | Water | 298 K |
Radius of gyration | 8-12 Å | Water | 298 K |
Rotational correlation time | 1-10 ns | Water | 298 K |